5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N-methyl-,monohydrochloride

Norepinephrine transporter Serotonin transporter Radioligand binding

5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N-methyl-, monohydrochloride (CAS 58-28-6), commonly known as desipramine hydrochloride, is a secondary-amine tricyclic antidepressant (TCA) and the pharmacologically active N-demethylated metabolite of the tertiary-amine TCA imipramine. Unlike its parent compound imipramine, which exhibits dual serotonin/norepinephrine reuptake inhibition, desipramine is characterized by a pronounced selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT), with a reported NET Kd of 0.83 nM versus a SERT Kd of 17.6 nM in human recombinant transporter binding assays.

Molecular Formula C18H23ClN2
Molecular Weight 302.8 g/mol
CAS No. 58-28-6
Cat. No. B195855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N-methyl-,monohydrochloride
CAS58-28-6
SynonymsApo Desipramine
Apo-Desipramine
Demethylimipramine
Desipramine
Desipramine Hydrochloride
Desmethylimipramine
Hydrochloride, Desipramine
Norpramin
Novo Desipramine
Novo-Desipramine
Nu Desipramine
Nu-Desipramine
Pertofran
Pertofrane
Pertrofran
Petylyl
PMS Desipramine
PMS-Desipramine
Ratio Desipramine
ratio-Desipramine
Molecular FormulaC18H23ClN2
Molecular Weight302.8 g/mol
Structural Identifiers
SMILESC[NH2+]CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.[Cl-]
InChIInChI=1S/C18H22N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-10,19H,6,11-14H2,1H3;1H
InChIKeyXAEWZDYWZHIUCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite To Off-White Solid
Solubility>45.4 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Desipramine Hydrochloride (CAS 58-28-6): A Secondary-Amine Tricyclic Antidepressant with Preferential Norepinephrine Transporter Inhibition for Research and Analytical Reference Use


5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N-methyl-, monohydrochloride (CAS 58-28-6), commonly known as desipramine hydrochloride, is a secondary-amine tricyclic antidepressant (TCA) and the pharmacologically active N-demethylated metabolite of the tertiary-amine TCA imipramine [1]. Unlike its parent compound imipramine, which exhibits dual serotonin/norepinephrine reuptake inhibition, desipramine is characterized by a pronounced selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT), with a reported NET Kd of 0.83 nM versus a SERT Kd of 17.6 nM in human recombinant transporter binding assays [2]. This compound is supplied as a hydrochloride salt and serves dual roles: as an active pharmaceutical ingredient (API) reference standard with a USP-specified assay purity of 98.0–100.5% on the dried basis, and as a selective pharmacological probe for noradrenergic systems [3].

Why Imipramine, Amitriptyline, or Nortriptyline Cannot Simply Substitute for Desipramine Hydrochloride in Research or Analytical Workflows


Substituting a closely related TCA for desipramine hydrochloride introduces quantifiable and functionally consequential divergence across multiple dimensions. At the molecular target level, the tertiary-amine TCAs imipramine and amitriptyline exhibit inverted transporter selectivity: imipramine preferentially binds SERT (Kd 1.4 nM) over NET (Kd 37 nM), while desipramine is NET-selective by a factor of ~21-fold [1]. Even among the secondary-amine congeners, nortriptyline displays approximately 2.5-fold weaker in vivo potency at inhibiting noradrenaline uptake (ED50 20 mg/kg vs 8 mg/kg for desipramine) [2] and measurably higher affinity for α2-adrenoceptors, introducing additional pharmacological variables [3]. Clinically, desipramine produces a distinctly lower anticholinergic and sedative side-effect burden than amitriptyline or imipramine, with a 10.4-fold higher Ki at human muscarinic receptors compared to amitriptyline [4]. For analytical reference standard users, desipramine hydrochloride is itself a specified impurity (EP Impurity A) in imipramine hydrochloride monographs, meaning the two compounds are mutually required as reference materials in reciprocal quality control workflows and are not interchangeable [5]. These differences collectively mean that direct substitution invalidates pharmacological interpretation and compromises regulatory compliance in analytical settings.

Quantitative Differentiation Evidence for Desipramine Hydrochloride (CAS 58-28-6) Versus Closest Analogs


NET vs SERT Transporter Binding Selectivity: Desipramine Is a NET-Selective Inhibitor, While Imipramine Is SERT-Selective

In a direct comparative study using human recombinant transporters, desipramine demonstrated 21.2-fold selectivity for NET over SERT (Kd NET = 0.83 nM vs SERT = 17.6 nM), while the tertiary-amine parent compound imipramine exhibited the opposite selectivity profile—26.4-fold selectivity for SERT over NET (Kd SERT = 1.4 nM vs NET = 37 nM) [1]. The absolute NET potency of desipramine exceeds that of imipramine by 44.6-fold, and its SERT potency is 12.6-fold lower. This functional inversion in transporter targeting means that desipramine cannot be substituted by imipramine in any experiment where noradrenergic vs serotonergic pathway discrimination is required. Reboxetine, a non-TCA selective NET inhibitor, shows even poorer NET affinity (Ki reported as >100-fold weaker in some assays), underscoring desipramine's standing as one of the most potent and well-characterized NET-selective small-molecule probes available [1].

Norepinephrine transporter Serotonin transporter Radioligand binding Transporter selectivity ratio

Muscarinic Anticholinergic Burden: Desipramine Exhibits 10-Fold Lower Affinity for Human Muscarinic Receptors Compared to Amitriptyline

In competitive binding studies using [3H]quinuclidinyl benzilate at human parotid gland muscarinic receptors, desipramine displayed a Ki of 135 nM, representing 10.4-fold lower anticholinergic affinity than amitriptyline (Ki = 13 nM) and 1.3-fold lower than imipramine (Ki = 102 nM) [1]. The rank order of anticholinergic potency was amitriptyline >> imipramine > desipramine > lofepramine (Ki = 285 nM). These in vitro binding data closely parallel clinical observations of salivary flow inhibition: amitriptyline produces the most pronounced dry mouth, while desipramine is associated with the least anticholinergic side effects among the tertiary- and secondary-amine TCAs compared [1]. The clinical correlate was further confirmed in a placebo-controlled human study where desipramine produced minimal anticholinergic-like side effects, in contrast to imipramine, which frequently caused gastrointestinal disturbances and anticholinergic symptoms [2]. For in vivo experimental models where muscarinic receptor engagement is a confounding variable—such as cognitive behavioral assays, cardiovascular studies, or experiments in muscarinic receptor-rich tissues—desipramine offers a measurably cleaner noradrenergic profile than amitriptyline or imipramine.

Muscarinic receptor Anticholinergic side effects Salivary gland Tricyclic antidepressant tolerability

Clinical Side-Effect Profile in Normal Subjects: Desipramine Shows Markedly Fewer Central and Anticholinergic Effects Than Imipramine

In a placebo-controlled, double-blind study examining three dose levels in normal male subjects, desipramine and imipramine produced qualitatively and quantitatively distinct side-effect profiles [1]. Imipramine produced hypnotic-like actions including marked sleepiness, concomitant impairment of intellectual and visuo-motor functioning, and frequent anticholinergic-like side effects (cardiovascular and gastrointestinal disturbances). In contrast, desipramine produced effects in only two of the measured domains: a slight increase in sleepiness and a modest rise in pulse rate—neither of which was accompanied by objective performance decrements or subjective reports of generalized impairment [1]. The side effects reported for desipramine were few in number and minimal in degree. Both drugs showed dose-related effects maximal at 2.5 hours and subsiding within 7 hours. This direct head-to-head evidence demonstrates that desipramine has a narrower and less severe side-effect signature in humans, attributable to its secondary-amine structure and reduced affinity for histaminergic, muscarinic, and serotonergic targets relative to tertiary-amine TCAs [1].

Side-effect profile Sedation Cognitive impairment Normal human volunteer study Double-blind placebo-controlled

In Vivo Selectivity for Noradrenaline Uptake Inhibition: Desipramine Is More Potent and More Selective Than Nortriptyline or Imipramine in Rat Brain

Oral administration studies in rats quantified the in vivo inhibition of [3H]noradrenaline (NA) and [14C]5-hydroxytryptamine (5-HT) uptake in midbrain-hypothalamus slices [1]. Desipramine and imipramine were the most potent NA uptake inhibitors (ED50 = 8 mg/kg p.o. for both). However, at the maximum tested dose of 50 mg/kg, desipramine inhibited 5-HT uptake by less than 50%, whereas imipramine inhibited 5-HT uptake with an ED50 of 50 mg/kg. This yields a calculated NA/5-HT selectivity ratio of >6.25 for desipramine (5-HT ED50 >50 / NA ED50 8), compared to 6.25 for imipramine (50/8) but with substantially lower absolute 5-HT inhibition at all doses for desipramine. Nortriptyline, the most structurally similar secondary-amine TCA, required a 2.5-fold higher dose to achieve equivalent NA uptake inhibition (ED50 = ~20 mg/kg p.o.) [1]. Amitriptyline was markedly less active on both transporters (ED50 >50 mg/kg for both NA and 5-HT). These data establish desipramine as the most potent and most NA-selective TCA in an integrated in vivo system, confirming that the in vitro binding selectivity translates into functional in vivo selectivity.

Noradrenaline uptake Serotonin uptake In vivo ED50 Brain slice Oral administration

Efficacy in Attention-Deficit/Hyperactivity Disorder (ADHD): Desipramine Demonstrates Robust Symptom Reduction Where Imipramine Shows No Consistent Effect

In a 6-week, double-blind, placebo-controlled trial in 41 children and adolescents with chronic tic disorders and comorbid ADHD, desipramine hydrochloride (mean dose 3.4 mg/kg/day) produced a 42% decrease from baseline in ADHD Rating Scale scores relative to placebo (P<0.001), with a robust ADHD response rate of 71% vs 0% for placebo (P<0.001) [1]. Desipramine also significantly reduced tic symptoms (Yale Global Tic Severity Scale: 30% decrease relative to placebo, P<0.001; tic response rate 58% vs 5%, P<0.001). A 2014 Cochrane systematic review confirmed that desipramine improved core ADHD symptoms, finding a mean effect size of 1.42 standard deviations lower symptom scores versus placebo on parent-rated scales [2]. Importantly, the same review found that imipramine showed no consistent effect for ADHD, and desipramine was superior to clonidine for ADHD symptom reduction in children with comorbid Tourette syndrome in head-to-head comparison [2]. This differential efficacy profile within the TCA class—where desipramine has positive ADHD evidence while imipramine does not—likely reflects desipramine's greater NET selectivity and its impact on noradrenergic prefrontal cortical circuits implicated in attention and impulse control.

ADHD Attention-deficit hyperactivity disorder Tic disorder Double-blind placebo-controlled trial Pediatric psychopharmacology

USP Analytical Reference Standard Identity: Defined Purity Range and Impurity Limit Distinguish This Compound for Regulatory Quality Control

The USP monograph for Desipramine Hydrochloride specifies an assay purity of not less than 98.0% and not more than 100.5% on the dried basis (dried in vacuum at 105°C for 2 hours), with loss on drying not more than 0.5%, residue on ignition not more than 0.1%, and a limit of iminodibenzyl impurity not more than 0.1% [1]. This defined upper purity bound of 100.5%—exceeding the conventional 100.0%—reflects the USP's allowance for the monohydrochloride salt stoichiometry after rigorous drying, a specification that differs from the more typical 98.0–102.0% range for many pharmaceutical salts [1]. The iminodibenzyl limit is methodologically important because iminodibenzyl is the common synthetic precursor and a potential degradation product shared across the imipramine–desipramine synthetic pathway; its control at ≤0.1% via a furfural colorimetric method provides a specific, quantitative differentiator of desipramine hydrochloride quality that is not captured by a generic HPLC purity value alone [1]. Furthermore, desipramine hydrochloride (CAS 58-28-6) is itself specified as Impurity A in the European Pharmacopoeia monograph for Imipramine Hydrochloride, creating a reciprocal analytical requirement: procurement of desipramine hydrochloride as a reference standard directly enables compliance with imipramine impurity testing and vice versa [2]. Suppliers offering traceability against USP or EP reference standards with full Certificate of Analysis provide the documentation chain required for ANDA submissions and GMP quality control [2].

USP reference standard Assay purity Iminodibenzyl impurity Quality control Pharmacopeial monograph

Evidence-Backed Application Scenarios Where Desipramine Hydrochloride (CAS 58-28-6) Provides Differentiated Value


Selective Norepinephrine Transporter (NET) Pharmacological Probe in Neurobiology Research

Researchers investigating noradrenergic signaling in vitro or in vivo benefit from desipramine's well-characterized 21-fold NET-over-SERT selectivity (Kd NET 0.83 nM vs SERT 17.6 nM) [1], a profile that is functionally inverted relative to imipramine (SERT-selective). In rat brain slice assays, oral desipramine achieves an NA uptake ED50 of 8 mg/kg with >6.25-fold selectivity over 5-HT uptake inhibition, representing the most potent and most NA-selective TCA available [2]. This selectivity is critical for isolating noradrenergic contributions in behavioral pharmacology, electrophysiology, and microdialysis studies where serotonergic confounds must be minimized. The compound's 10-fold lower muscarinic receptor affinity relative to amitriptyline further reduces cholinergic interference in assays conducted in muscarinic receptor-rich tissues [3].

ADHD and Tic Disorder Pharmacotherapy Research Model

For preclinical and clinical researchers investigating noradrenergic mechanisms in attention-deficit/hyperactivity disorder, desipramine hydrochloride is supported by a direct randomized controlled trial demonstrating 42% ADHD symptom reduction (P<0.001) and a 71% response rate vs 0% for placebo in children with comorbid tic disorders [4]. A Cochrane systematic review confirmed consistent ADHD efficacy (effect size 1.42 SD vs placebo) and noted that imipramine—the parent tertiary amine—showed no consistent effect for ADHD, establishing a clear intra-class differentiation [5]. Desipramine also demonstrated superiority over clonidine for ADHD outcomes in children with Tourette syndrome [5]. These data position desipramine as the evidence-supported TCA for ADHD-focused experimental therapeutics and as a comparator in trials of novel noradrenergic ADHD agents.

USP/EP Compendial Quality Control and ANDA Regulatory Submission Reference Standard

Desipramine hydrochloride with USP-compliant certification (assay 98.0–100.5% on dried basis, iminodibenzyl ≤0.1%) is required for compendial quality control testing [6]. This compound uniquely serves dual regulatory roles: it is the subject of its own USP monograph and also appears as EP Impurity A in the Imipramine Hydrochloride monograph, meaning its procurement directly supports impurity profiling workflows for both desipramine and imipramine drug products [7]. Analytical laboratories performing ANDA method validation, stability-indicating method development, or GMP batch release testing must use a characterized reference standard with documented traceability to the pharmacopeial standard. The validated stress degradation behavior and stability-indicating LC methods published for desipramine hydrochloride further support its use as a system suitability standard in chromatographic method validation [8].

Human Experimental Medicine Studies Requiring Low Sedative and Anticholinergic Burden

When designing human volunteer studies investigating noradrenergic drug effects, desipramine's side-effect profile—characterized in a direct head-to-head comparison as producing only slight sleepiness and pulse rate increase without cognitive impairment—offers a critical advantage over imipramine, which produces marked sedation, significant intellectual and visuo-motor impairment, and frequent anticholinergic side effects at equivalent doses [9]. The quantitative binding data corroborating lower anticholinergic affinity (Ki 135 nM vs 13 nM for amitriptyline) support the selection of desipramine for studies where subject blinding integrity depends on minimizing recognizable side effects, or where cognitive endpoints are primary outcome measures vulnerable to sedative confounds [3].

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